Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of Sulfonated Cyanine5.5 Maleimide
This guide provides a comprehensive exploration of sulfonated Cyanine5.5 (Sulfo-Cy5.5) maleimide, a cornerstone reagent in modern bioconjugation. We will move beyond simple protocols to dissect the core physicochemical properties that govern its performance, stability, and application. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to optimize their conjugation strategies and ensure reproducible, high-quality results.
Chapter 1: The Anatomy of a High-Performance Fluorophore
At its core, Sulfo-Cy5.5 maleimide is a molecule of two distinct functional parts: the sulfonated cyanine fluorophore that provides the near-infrared (NIR) signal, and the maleimide group that serves as a highly specific reactive handle for covalent attachment to biomolecules.
The Fluorophore Core: Sulfonated Cyanine5.5
The Sulfo-Cy5.5 dye belongs to the cyanine family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[1] This conjugated system is responsible for the dye's intense color and fluorescence properties.[1] The "5.5" designation refers to the length of this bridge, which dictates its absorption and emission wavelengths, placing it squarely in the far-red to near-infrared spectrum.[]
A critical feature is its extensive sulfonation. The presence of multiple sulfonate (-SO₃⁻) groups imparts significant advantages:
-
Enhanced Aqueous Solubility: Unlike their non-sulfonated counterparts which require organic co-solvents like DMSO or DMF for solubilization, sulfonated cyanines are highly water-soluble.[1],[3] This is paramount when working with sensitive biomolecules, such as antibodies or proteins, that can be denatured by organic solvents.[],[5],[6]
-
Reduced Aggregation: The negatively charged sulfonate groups minimize the intermolecular aggregation that can occur with hydrophobic dyes.[1] Aggregation is a significant cause of fluorescence quenching and can lead to precipitation of the labeled conjugate, compromising the experiment.
-
Minimized Non-Specific Binding: The hydrophilic nature of the sulfonated dye reduces non-specific binding to other biological molecules and surfaces, leading to a lower background signal and improved signal-to-noise ratio in imaging applications.[7],[8]
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Spectral and Photophysical Properties
The utility of a fluorophore is defined by its quantitative spectral characteristics. Sulfo-Cy5.5 is valued for its performance in the NIR window, where autofluorescence from biological tissues is significantly reduced, enabling deep-tissue imaging with high clarity.[],[9]
| Property | Typical Value | Significance in Application | Source(s) |
| Excitation Maximum (λex) | ~673-678 nm | Aligns well with common laser lines (e.g., 670 nm), ensuring efficient excitation. | [],[6],[10] |
| Emission Maximum (λem) | ~691-706 nm | Emission in the NIR region minimizes background autofluorescence from biological samples. | [],[6],[10] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | A very high value, indicating strong light absorption and contributing to the dye's exceptional brightness. | [],[11],[12] |
| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.21 | Represents a good efficiency of converting absorbed light into emitted fluorescence. | [],[7] |
| Stokes Shift | ~19 nm | A moderate separation between excitation and emission peaks, simplifying optical filtering. | [10] |
| pH Insensitivity | Stable from pH 4 to pH 10 | Fluorescence is not affected by pH changes within the typical biological range, ensuring signal stability. | [],[12] |
Chapter 2: The Chemistry of Conjugation: The Maleimide Moiety
The maleimide is a five-membered ring structure containing a reactive carbon-carbon double bond.[] It is the most popular functional group for reacting specifically with sulfhydryl (thiol, -SH) groups found on the side chains of cysteine residues in proteins and peptides.[9],[14]
Mechanism of Action: Thiol-Michael Addition
The conjugation reaction proceeds via a Michael addition mechanism.[15] This is a type of "click chemistry" reaction, valued for its speed, high yield, and selectivity under mild, aqueous conditions.[16],[15] The process involves the nucleophilic attack of a deprotonated thiol (a thiolate anion, R-S⁻) on one of the double-bonded carbons of the maleimide ring.[15] This attack opens the double bond and forms a stable, covalent thioether bond.[16],[15]
The Critical Role of pH
The success of a maleimide conjugation is critically dependent on the reaction pH. This is not merely a procedural detail; it is a fundamental aspect of balancing reaction kinetics and reagent stability.
-
Optimal Range (pH 6.5 - 7.5): This range represents the "sweet spot" for conjugation.[17],[15] Below pH 6.5, the concentration of the essential nucleophilic thiolate anion is too low, slowing the desired reaction.[17]
-
Alkaline Conditions (pH > 7.5): As the pH increases above 7.5, two detrimental side reactions begin to compete:
-
Loss of Selectivity: The maleimide group begins to react with primary amines, such as the side chain of lysine, reducing the site-specificity of the labeling.[16],[] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity is lost at higher pH.[16],[15]
-
Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis.[16],[17] Water attacks and opens the ring, forming an unreactive maleamic acid derivative.[17] This permanently inactivates the dye, making it incapable of reacting with the target thiol.
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caption: "The influence of pH on reaction pathways."
Reagent Stability and Storage
The susceptibility of the maleimide group to hydrolysis dictates its proper handling and storage.
-
Stock Solutions: Maleimide-containing reagents should never be stored in aqueous solutions.[16] Stock solutions must be prepared in a dry, biocompatible, water-miscible solvent such as anhydrous DMSO or DMF and stored at -20°C with a desiccant.[16],[17],[18]
-
Working Solutions: Aqueous solutions of the dye should be prepared immediately before use to minimize hydrolytic inactivation.[16]
Post-Conjugation Stability: A Double-Edged Sword
While the initial thioether bond forms rapidly, the resulting thiosuccinimide linkage can be unstable under certain physiological conditions. It is susceptible to a retro-Michael reaction, where the conjugation reverses, leading to premature release of the dye-payload from its target.[19],[20]
Intriguingly, the same hydrolysis reaction that is detrimental to the unreacted maleimide can be beneficial after conjugation. A post-conjugation hydrolysis of the succinimide ring opens it to form a stable succinamic acid thioether.[16],[19] This ring-opened structure is resistant to the retro-Michael cleavage, resulting in a significantly more stable and permanent conjugate.[19],[20] This is a key strategy for stabilizing antibody-drug conjugates (ADCs) for in vivo applications.[19]
Chapter 3: A Self-Validating Protocol for Protein Conjugation
This protocol is designed as a self-validating system. Each step is chosen to maximize the desired reaction while minimizing side reactions, ensuring a robust and reproducible outcome.
Pre-Conjugation Checklist & Reagent Preparation
-
Protein Preparation:
-
The protein of interest must be in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a concentration of 2-10 mg/mL.[21],[17] Buffers containing primary amines like Tris or glycine are incompatible as they will compete in the reaction.[17],[22]
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols using a reducing agent like TCEP. TCEP is ideal as it does not need to be removed prior to conjugation.[5],[23]
-
Adjust the pH of the protein solution to 7.2-7.4.[21]
-
Dye Preparation:
-
Equilibrate the vial of Sulfo-Cy5.5 maleimide powder to room temperature before opening to prevent moisture condensation.[18]
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[21] Mix well. This stock solution should not be stored for long periods.
Experimental Workflow: Step-by-Step Conjugation
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caption: "Experimental workflow for protein conjugation."
-
Run Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. Mix gently but thoroughly. Avoid vigorous vortexing that could denature the protein.[21]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[24] For sensitive proteins, the reaction can be performed overnight at 4°C.[23]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide dye.
Purification of the Conjugate
It is essential to remove unreacted free dye from the final conjugate. The most common and effective method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[21],[25]
-
Equilibrate the desalting column with your desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute with the storage buffer. The larger, labeled protein will elute first as a colored fraction, while the smaller, unreacted dye will be retained longer and elute later.[24]
-
Collect the first colored fraction(s) containing your purified conjugate.
Characterization: Degree of Labeling (DOL)
The DOL (or dye-to-protein ratio) is a critical quality control metric. It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~675 nm (A₆₇₅).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / εprotein
-
Where CF₂₈₀ is the correction factor for the dye (typically ~0.11 for Sulfo-Cy5.5) and εprotein is the molar extinction coefficient of your protein.[7],[11],[6]
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₆₇₅ / εdye
-
Where εdye is the molar extinction coefficient of Sulfo-Cy5.5 (~235,000 M⁻¹cm⁻¹).[11],[6]
-
Calculate the DOL:
Chapter 4: Troubleshooting and Advanced Insights
-
Low Labeling Efficiency: This is often due to premature hydrolysis of the maleimide dye. Ensure your dye stock is anhydrous and prepared fresh. Verify the pH of your reaction buffer is within the optimal 6.5-7.5 range.[17] Also, ensure that target thiols are available and not oxidized into disulfide bonds.[18]
-
Precipitation/Aggregation: If using a non-sulfonated dye, this is a common problem. Switching to a sulfonated version like Sulfo-Cy5.5 is the primary solution.[1] Over-labeling (a very high DOL) can also sometimes lead to aggregation.
-
Enhancing In Vivo Stability: For applications like ADCs where long-term stability in circulation is required, consider a post-conjugation stabilization step. After purification, incubating the conjugate at a slightly elevated pH (e.g., pH 8-9) for several hours can promote the hydrolysis of the thiosuccinimide ring, locking the conjugate into its more stable, ring-opened form and preventing the retro-Michael reaction.[19],[26],[20]
Conclusion
Sulfonated Cyanine5.5 maleimide is a powerful tool for bioconjugation, offering bright, stable, near-infrared fluorescence and high water solubility. However, its effective use hinges on a clear understanding of its underlying chemistry. The reactivity and stability of the maleimide group are critically governed by pH, a factor that must be precisely controlled to favor the desired thiol-Michael addition over competing side reactions like hydrolysis and off-target amine reactions. By mastering these principles and implementing robust, self-validating protocols, researchers can harness the full potential of this versatile reagent to create precisely labeled conjugates for advanced diagnostics, imaging, and targeted therapeutics.
References
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Sulfo Cyanine5 Dye | AxisPharm. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]
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What is the stability of the intermediate after SMCC activates the antibody? How long can the Maleimide group last in an aqueous solution? | ResearchGate. (2022, May 12). ResearchGate. Retrieved March 7, 2026, from [Link]
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Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). SigutLabs. Retrieved March 7, 2026, from [Link]
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Sulfo-Cyanine 5.5 carboxylic acid (A270284) - Antibodies.com. (n.d.). Antibodies.com. Retrieved March 7, 2026, from [Link]
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Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. (2011, April 5). Chemical Communications (RSC Publishing). Retrieved March 7, 2026, from [Link]
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Long-term stabilization of maleimide-thiol conjugates - PubMed. (2015, January 21). PubMed. Retrieved March 7, 2026, from [Link]
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Sulfo-Cyanine 5.5 maleimide (A270287) - Antibodies.com. (n.d.). Antibodies.com. Retrieved March 7, 2026, from [Link]
-
A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules - LifeTein. (2018, March 20). LifeTein. Retrieved March 7, 2026, from [Link]
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Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? | ResearchGate. (2022, January 31). ResearchGate. Retrieved March 7, 2026, from [Link]
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Protein Cy5 Labeling Kit (#BN01056) - Assay Genie. (n.d.). Assay Genie. Retrieved March 7, 2026, from [Link]
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sulfo-Cyanine5.5 - AxisPharm. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]
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